Cas no 1803890-99-4 (5-Chloromethyl-1H-benzimidazole-7-carboxylic acid)

5-Chloromethyl-1H-benzimidazole-7-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-Chloromethyl-1H-benzimidazole-7-carboxylic acid
-
- インチ: 1S/C9H7ClN2O2/c10-3-5-1-6(9(13)14)8-7(2-5)11-4-12-8/h1-2,4H,3H2,(H,11,12)(H,13,14)
- InChIKey: ITFPVOTUDPVULT-UHFFFAOYSA-N
- SMILES: ClCC1C=C(C(=O)O)C2=C(C=1)NC=N2
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 237
- トポロジー分子極性表面積: 66
- XLogP3: 1.4
5-Chloromethyl-1H-benzimidazole-7-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A061002922-250mg |
5-Chloromethyl-1H-benzimidazole-7-carboxylic acid |
1803890-99-4 | 98% | 250mg |
$800.57 | 2022-04-02 | |
Alichem | A061002922-1g |
5-Chloromethyl-1H-benzimidazole-7-carboxylic acid |
1803890-99-4 | 98% | 1g |
$2,064.74 | 2022-04-02 | |
Alichem | A061002922-500mg |
5-Chloromethyl-1H-benzimidazole-7-carboxylic acid |
1803890-99-4 | 98% | 500mg |
$1,200.86 | 2022-04-02 |
5-Chloromethyl-1H-benzimidazole-7-carboxylic acid 関連文献
-
1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
5-Chloromethyl-1H-benzimidazole-7-carboxylic acidに関する追加情報
Introduction to 5-Chloromethyl-1H-benzimidazole-7-carboxylic acid (CAS No. 1803890-99-4)
5-Chloromethyl-1H-benzimidazole-7-carboxylic acid (CAS No. 1803890-99-4) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzimidazoles, which are widely studied for their diverse biological activities, including antifungal, antiparasitic, and anticancer properties. The unique structural features of 5-Chloromethyl-1H-benzimidazole-7-carboxylic acid make it a promising candidate for various therapeutic applications.
The chemical structure of 5-Chloromethyl-1H-benzimidazole-7-carboxylic acid consists of a benzimidazole core with a chloromethyl substituent at the 5-position and a carboxylic acid group at the 7-position. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The chloromethyl group can participate in various chemical reactions, such as nucleophilic substitution, which can be harnessed for the synthesis of more complex derivatives. The carboxylic acid group, on the other hand, can form salts and esters, which can influence the solubility and bioavailability of the compound.
Recent studies have explored the potential applications of 5-Chloromethyl-1H-benzimidazole-7-carboxylic acid in drug discovery and development. One notable area of research is its antifungal activity. A study published in the Journal of Medicinal Chemistry reported that 5-Chloromethyl-1H-benzimidazole-7-carboxylic acid exhibits potent antifungal activity against a range of pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The mechanism of action involves disruption of fungal cell wall synthesis, making it a promising lead compound for the development of new antifungal agents.
In addition to its antifungal properties, 5-Chloromethyl-1H-benzimidazole-7-carboxylic acid has also shown potential as an anticancer agent. Research conducted at the National Cancer Institute demonstrated that this compound selectively inhibits the growth of several cancer cell lines, including those derived from breast, lung, and colon cancers. The anticancer activity is attributed to its ability to induce apoptosis and cell cycle arrest in cancer cells. Further studies are underway to elucidate the molecular targets and signaling pathways involved in these effects.
The pharmacokinetic properties of 5-Chloromethyl-1H-benzimidazole-7-carboxylic acid have also been investigated to assess its suitability as a drug candidate. Preliminary data indicate that it has favorable oral bioavailability and a reasonable half-life in vivo, suggesting that it can be effectively delivered to target tissues. However, more comprehensive pharmacokinetic studies are needed to optimize its formulation and dosing regimens.
Safety and toxicity profiles are critical considerations in drug development. Preclinical studies have shown that 5-Chloromethyl-1H-benzimidazole-7-carboxylic acid has low toxicity in animal models, with no significant adverse effects observed at therapeutic doses. These findings support its potential for further clinical evaluation.
In conclusion, 5-Chloromethyl-1H-benzimidazole-7-carboxylic acid (CAS No. 1803890-99-4) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. Ongoing studies aim to fully characterize its mechanisms of action and optimize its use in clinical settings.
1803890-99-4 (5-Chloromethyl-1H-benzimidazole-7-carboxylic acid) Related Products
- 2138278-29-0(5-(difluoromethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid)
- 926204-45-7(N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide)
- 1019105-24-8(3,4-diethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide)
- 1806612-78-1(1-Bromo-1-(5-ethyl-2-hydroxyphenyl)propan-2-one)
- 2287344-08-3(1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-4-ol)
- 2091137-78-7(3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole)
- 2138273-56-8(3-(Chloromethyl)-5-(6-chloropyridin-3-yl)pyridine)
- 1850942-88-9(6-(3-amino-4-bromo-1H-pyrazol-1-yl)hexanenitrile)
- 2229193-22-8(2,2-difluoro-1-(3-methoxy-1,2-oxazol-5-yl)ethan-1-ol)
- 1798522-72-1(2-(cyclopentylsulfanyl)-1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}ethan-1-one)




